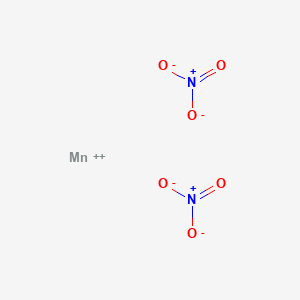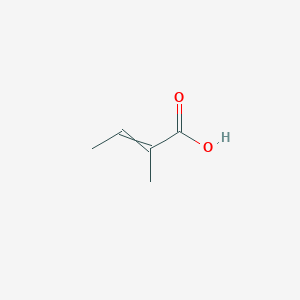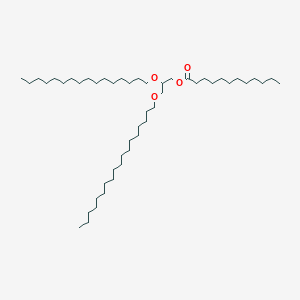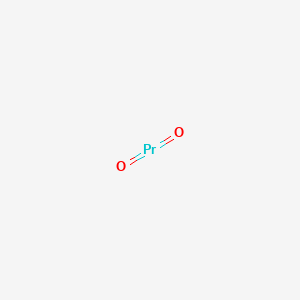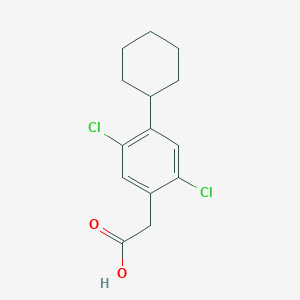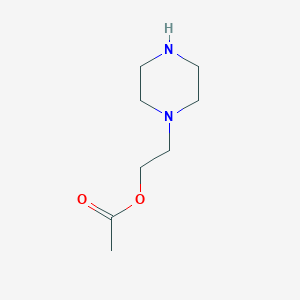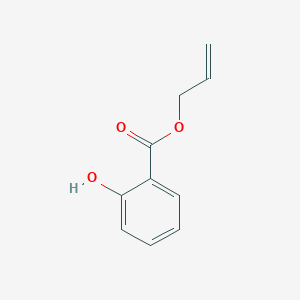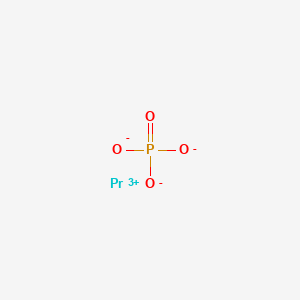
Fosfato de praseodimio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium phosphate is a useful research compound. Its molecular formula is H3O4PPr and its molecular weight is 238.903 g/mol. The purity is usually 95%.
The exact mass of the compound Praseodymium phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Praseodymium phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fósforo para aplicaciones de LED blanco
El fosfato de praseodimio se utiliza en la síntesis de fósforos microcristalinos de fase pura dopados con praseodimio Na4Ca4Si6O18 (NCMS: Pr3+) . Estos fósforos se caracterizan por su implementación en aplicaciones de LED blanco (wLED) . Los fósforos presentan emisión radiativa a 611 nm bajo el pico de excitación más intenso a 480 nm . La estabilidad térmica del fósforo preparado es bastante alta cuando se utiliza bajo la temperatura de funcionamiento de los LED .
Migración de praseodimio de las aguas residuales
El this compound juega un papel en la migración de praseodimio trivalente de las aguas residuales de tombarthita . Se ha estudiado un reactor de ultrafiltración de microtúbulos (MUFR), con un sistema organofosforado, para la migración de praseodimio (III) . Los resultados experimentales muestran que los mejores requisitos previos para la migración de praseodimio (III) se obtuvieron bajo condiciones específicas .
Producción de pigmentos amarillos y rojos
Industrialmente, el this compound se utiliza para producir pigmentos amarillos y rojos para pinturas, cerámicas y vidrio .
Aleaciones especiales para motores de aeronaves
El this compound se utiliza en la fabricación de aleaciones de alta resistencia para motores de aeronaves .
Producción de vidrios y cerámicas especiales
El this compound se utiliza en la producción de vidrios y cerámicas especiales
Safety and Hazards
Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .
Mode of Action
Praseodymium phosphate interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the praseodymium phosphate is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .
Biochemical Pathways
The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .
Pharmacokinetics
The pharmacokinetics of praseodymium, a component of praseodymium phosphate, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .
Result of Action
The action of praseodymium phosphate results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .
Action Environment
Environmental factors can influence the action of praseodymium phosphate. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of praseodymium phosphate in its various applications.
Propiedades
| { "Design of the Synthesis Pathway": "Praseodymium phosphate can be synthesized by precipitation method using praseodymium nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Praseodymium nitrate", "Sodium phosphate"], "Reaction": [ "1. Dissolve praseodymium nitrate in distilled water to form a clear solution.", "2. Dissolve sodium phosphate in distilled water to form a clear solution.", "3. Slowly add the sodium phosphate solution to the praseodymium nitrate solution with constant stirring.", "4. The addition of sodium phosphate solution will cause the formation of a white precipitate of praseodymium phosphate.", "5. Filter the precipitate and wash it with distilled water to remove any impurities.", "6. Dry the obtained praseodymium phosphate powder in an oven at a temperature of 100°C.", "7. The obtained product can be characterized using various analytical techniques such as XRD, FTIR, and SEM." ] } | |
Número CAS |
14298-31-8 |
Fórmula molecular |
H3O4PPr |
Peso molecular |
238.903 g/mol |
Nombre IUPAC |
phosphoric acid;praseodymium |
InChI |
InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4); |
Clave InChI |
IIKUFFGDYOMRRC-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Pr+3] |
SMILES canónico |
OP(=O)(O)O.[Pr] |
| 14298-31-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Q1: What is the structural significance of praseodymium in phosphate glasses?
A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.
Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?
A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of praseodymium phosphate glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.
Q3: Beyond glasses, what other forms of praseodymium phosphate exist and what are their potential applications?
A3: Praseodymium phosphate can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].
Q4: What other optical properties have been investigated in praseodymium phosphate materials?
A4: Several studies have explored the optical properties of praseodymium phosphate glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.
Q5: Has the thermal behavior of praseodymium phosphate been investigated?
A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


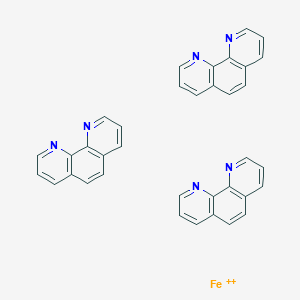
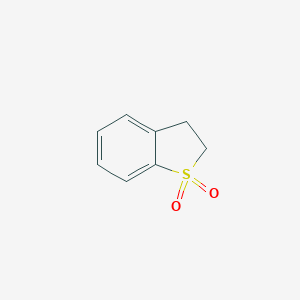
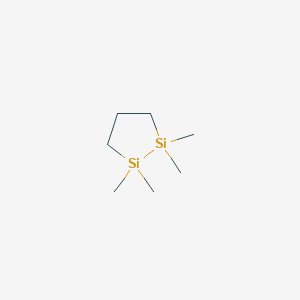

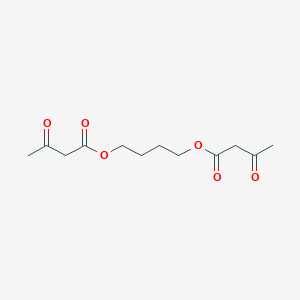
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
